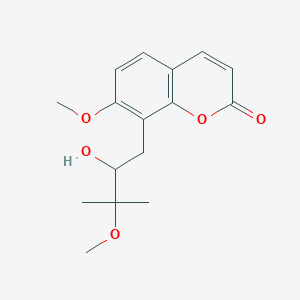
8-(2-Hydroxy-3-methoxy-3-methylbutyl)-7-methoxy-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-hydroxy-3-methoxy-3-methylbutyl)-7-methoxy-1-benzopyran-2-one is a member of coumarins.
Scientific Research Applications
Structural Analysis and Chemical Properties
- The compound has a planar coumarin ring system, as observed in a study isolating it from Muraya paniculata. This structure involves hydrogen bonding, forming sheet structures in crystals, which may be relevant in understanding its interactions and stability in various applications (Julaeha et al., 2010).
Synthesis and Derivatives
- Research on synthesizing various derivatives of similar compounds has been explored, providing insights into potential modifications and applications of this compound. One study involved the synthesis of different benzopyran derivatives with potential biological activity (Iijima et al., 1979).
- Another study synthesized novel coumarin derivatives, starting from a related compound, and screened them for antimicrobial and anti-inflammatory activities, indicating potential pharmacological applications (Gummudavelly et al., 2009).
Chemical Behavior and Stability
- A study examining the stability of benzopyran-3-ones with alkoxy substituents provided insights into the stability and reactivity of such compounds, which is essential for understanding their behavior in various applications (Bradshaw et al., 1991).
Potential Biological and Pharmacological Applications
- The metabolism of a related benzopyran compound in rat liver microsomes was studied, providing insights into how similar compounds might be metabolized in biological systems, which is crucial for any therapeutic applications (Yenes et al., 2004).
- The isolation of related compounds from medicinal plants and their subsequent screening for cytotoxic and antifungal activities suggests a potential area of research for the compound (Umeokoli et al., 2016).
- A study investigating the anti-inflammatory activity of isoflavonoids derived from similar compounds indicates possible research applications in the field of inflammation and related disorders (Rahman et al., 2003).
properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
8-(2-hydroxy-3-methoxy-3-methylbutyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H20O5/c1-16(2,20-4)13(17)9-11-12(19-3)7-5-10-6-8-14(18)21-15(10)11/h5-8,13,17H,9H2,1-4H3 |
InChI Key |
VRCXJKSBSNVDFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)OC |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



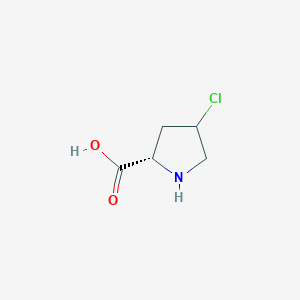
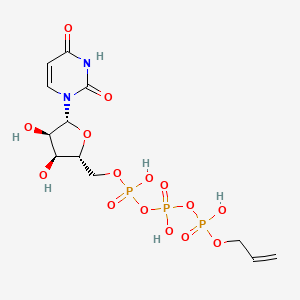
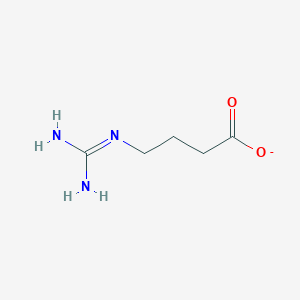


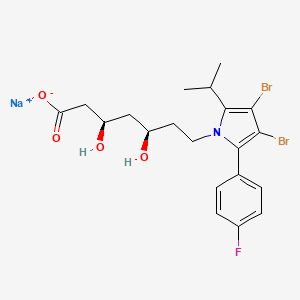
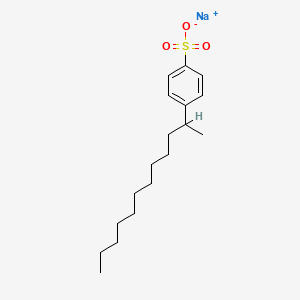
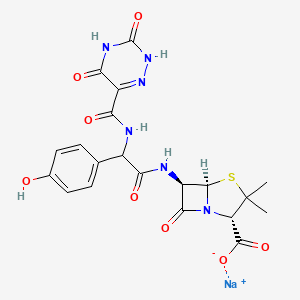
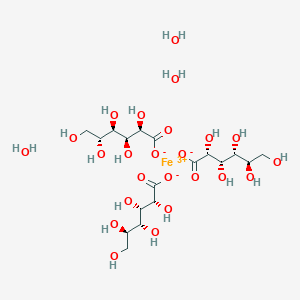
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1262083.png)
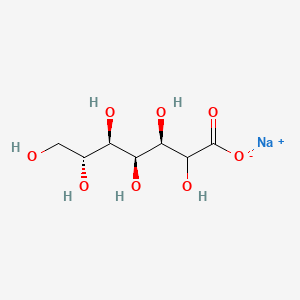
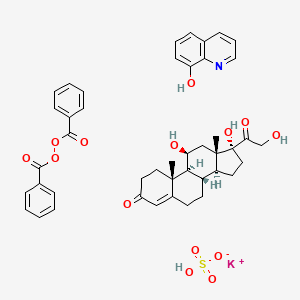
![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)